molecular formula C26H33N5O3 B2558002 N1-(4-acetamidophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922013-17-0

N1-(4-acetamidophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2558002
CAS RN: 922013-17-0
M. Wt: 463.582
InChI Key: NHXIQFQKDFWZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-acetamidophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H33N5O3 and its molecular weight is 463.582. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of complex compounds involving pyrrolidine, tetrahydroquinoline derivatives, and their reactions have been extensively studied. For instance, Lu and Shi (2007) detailed the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, demonstrating a method for preparing pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives in moderate to good yields, depending on the electronic nature of the reactants (Lu & Shi, 2007). Similarly, Zhu and Seidel (2016) described an Ugi reaction incorporating a redox-neutral amine C-H functionalization step, showcasing the utility of pyrrolidine and tetrahydroisoquinoline derivatives in synthetic chemistry (Zhu & Seidel, 2016).

Pharmacological Potential

Research has also explored the pharmacological applications of tetrahydroquinoline derivatives. Dugovic et al. (2009) investigated the role of orexin receptors in sleep modulation, highlighting the pharmacological blockade of orexin receptors by compounds structurally related to tetrahydroquinoline derivatives, which could promote sleep in animals and humans (Dugovic et al., 2009). This points towards the potential of similar compounds in treating sleep disorders.

Heterocyclic Chemistry

The chemical properties and reactions of pyrrolidine and tetrahydroquinoline derivatives underscore their importance in heterocyclic chemistry. Kang et al. (2015) discussed the C-H functionalization of cyclic amines via redox-annulations with α,β-unsaturated carbonyl compounds, a method that underscores the versatility of these derivatives in synthesizing complex heterocyclic structures (Kang et al., 2015).

properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O3/c1-18(32)28-21-8-10-22(11-9-21)29-26(34)25(33)27-17-24(31-14-3-4-15-31)20-7-12-23-19(16-20)6-5-13-30(23)2/h7-12,16,24H,3-6,13-15,17H2,1-2H3,(H,27,33)(H,28,32)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXIQFQKDFWZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-acetamidophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

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